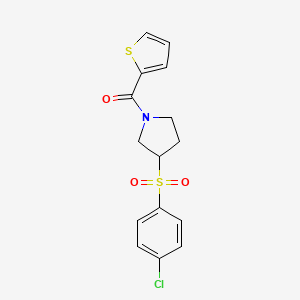

![molecular formula C18H14ClN3 B2647951 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine CAS No. 1588522-03-5](/img/structure/B2647951.png)

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

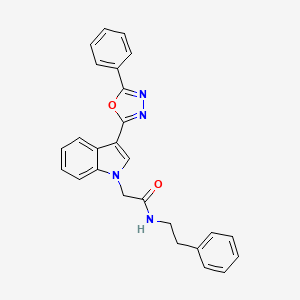

This compound is an analog of the BET inhibitor (BETi) (+)-JQ1 and is bioavailable via oral or intraperitoneal administration . It plays an important role in lenalidomide and dexamethasone functions in in vitro and in vivo models of multiple myeloma .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The new compounds were synthesized and tested for their anticonvulsant activities and neurotoxicities .Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR, 13C NMR, IR, and mass spectrometry techniques . A crystal of the compound was prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis

The compound contains multiple reactive parts in its structure. The first is the dimethylamine which is mildly basic with a pKa of 6.30 making over 5% of the compound protonated under physiological pH . The second reactive group is the nitrogen on the 4-position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.78 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

- Researchers have investigated the cytotoxic effects of this compound on hepatocellular carcinoma cell lines (specifically HepG2 cells). It exhibited a dose-dependent cytotoxic effect, with an impressively low IC50 value of 0.8 μg/ml in 24 hours, compared to the standard drug doxorubicin .

- Cell cycle analysis suggested that it inhibits HepG2 cell growth, and flow cytometric studies revealed apoptosis (as indicated by cells in the subG1 phase). Chromatin condensation studies further confirmed this apoptotic effect .

- Derivatives of this compound have been synthesized and tested for anticonvulsant activity. The results showed promising effects, making it a potential candidate for treating epilepsy and related conditions .

- Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives (related to this compound) were evaluated for antibacterial activity. Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains were determined .

- Novel 1,2,4-triazolo[4,3-a]quinoxalines, including derivatives of this compound, have been explored for their antimicrobial potential. These compounds represent a valuable area of research for developing new antimicrobial agents .

Anticancer Properties

Anticonvulsant Activity

Antibacterial Properties

Antimicrobial Research

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3/c1-12-20-21-18-11-10-15(13-6-8-14(19)9-7-13)16-4-2-3-5-17(16)22(12)18/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOMELQHURSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=CC2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2647871.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)

![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone](/img/structure/B2647889.png)